Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-
Overview
Description
Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- is a complex organic compound characterized by its unique structural features, including the presence of trifluoromethyl groups and a cyclohexyl ring with a pyrrolidinyl substituent. This compound is part of a broader class of thioureas, which are known for their diverse applications in various fields such as catalysis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
It’s known that thiourea derivatives are often used as organocatalysts in organic chemistry .
Mode of Action
The compound, being a thiourea derivative, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This makes it a valuable catalyst in various organic transformations .
Biochemical Pathways
It’s known that thiourea derivatives play a significant role in promoting organic transformations , which suggests that they may influence a variety of biochemical pathways.
Result of Action
Given its role as a catalyst in organic transformations , it can be inferred that it facilitates chemical reactions at the molecular level, potentially leading to various cellular effects.
Biochemical Analysis
Biochemical Properties
Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- plays a crucial role in various biochemical reactions. It interacts with a range of enzymes and proteins, often acting as an inhibitor or modulator. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, it can form hydrogen bonds with amino acid residues in enzyme active sites, stabilizing the enzyme-inhibitor complex and enhancing its inhibitory potency .
Cellular Effects
The effects of Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinase enzymes, by modulating their activity. This modulation can lead to altered gene expression patterns, affecting cellular metabolism and function. For example, in cancer cells, this compound has been observed to downregulate oncogenes while upregulating tumor suppressor genes, thereby inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
At the molecular level, Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex. Additionally, it can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its inhibitory effects on enzymes and cellular processes can persist for several hours to days, depending on the concentration and environmental conditions .
Dosage Effects in Animal Models
The effects of Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- vary with dosage in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in these organs. Threshold effects are observed, where a minimal effective dose is required to achieve the desired biochemical modulation .
Metabolic Pathways
Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that can be excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins, facilitating its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can influence its overall distribution and pharmacokinetics .
Subcellular Localization
The subcellular localization of Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]- is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiourea derivatives typically involves the reaction of thiourea with appropriate electrophiles under controlled conditions. For this specific compound, the synthetic route may involve the following steps:
Formation of the Core Thiourea Structure: Thiourea is reacted with a suitable electrophile, such as an alkyl halide, to form the thiourea core.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Cyclohexyl Ring: The cyclohexyl ring with the pyrrolidinyl substituent can be attached through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale chemical reactions under optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Thiourea derivatives, including the compound , can undergo various types of chemical reactions, such as:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or related compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiourea molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles like alkyl halides or amines, along with suitable solvents and catalysts, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Thiourea dioxide, sulfones, and sulfoxides.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted thioureas with different functional groups.
Scientific Research Applications
Chemistry: Thiourea derivatives are widely used as catalysts in organic synthesis. They can activate substrates and stabilize transition states through hydrogen bonding, making them valuable in asymmetric synthesis and other catalytic processes.
Biology: In biological research, thiourea derivatives have been explored for their potential as enzyme inhibitors and modulators of biological pathways. They can interact with various biomolecules, affecting their activity and function.
Medicine: Thiourea derivatives have shown promise in medicinal chemistry, with some compounds being investigated for their therapeutic potential. They may exhibit antiviral, anticancer, and anti-inflammatory properties, making them candidates for drug development.
Industry: In the materials science field, thiourea derivatives are used in the development of advanced materials, such as polymers and coatings. Their unique chemical properties can enhance the performance and durability of these materials.
Comparison with Similar Compounds
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea derivative with similar structural features but different substituents.
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A related compound with a different arrangement of functional groups.
Uniqueness: The compound is unique due to its specific combination of trifluoromethyl groups, cyclohexyl ring, and pyrrolidinyl substituent. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F6N3S/c20-18(21,22)12-9-13(19(23,24)25)11-14(10-12)26-17(29)27-15-5-1-2-6-16(15)28-7-3-4-8-28/h9-11,15-16H,1-8H2,(H2,26,27,29)/t15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSICYYMKFDEOFB-HZPDHXFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F6N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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